
Y-27152
Übersicht
Beschreibung
Y-27152 is a long-acting potassium channel opener, specifically targeting the ATP-sensitive potassium channels (KATP channels). It is a prodrug of Y-26763 and has been studied for its antihypertensive effects in animal models . This compound is known for its ability to lower blood pressure with minimal tachycardia, making it a valuable tool in cardiovascular research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Y-27152 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes the addition of specific substituents that enhance the compound’s ability to open potassium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:
Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates and product stability.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Y-27152 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.
Substitution: Verschiedene Substituenten können durch Substitutionsreaktionen in die Kernstruktur eingebracht oder ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitutionsreagenzien: Halogenierte Verbindungen und Nukleophile werden häufig bei Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Y-27152 is known for its ability to activate ATP-sensitive potassium channels (K_ATP channels), which play a critical role in various physiological processes, including vasodilation and cardioprotection. The compound exhibits a unique pharmacological profile characterized by:
- Long-lasting effects : Unlike many other potassium channel openers, this compound has a prolonged action duration, making it suitable for chronic conditions.
- Reduced incidence of tachycardia : Clinical studies indicate that this compound has a lower propensity to induce tachycardia compared to other similar agents, which enhances its safety profile in therapeutic use .
Cardiovascular Applications
This compound has been extensively studied for its cardioprotective effects. Key findings include:
- Ischemic Preconditioning : Research demonstrates that this compound can mimic ischemic preconditioning effects, providing protection against myocardial ischemia-reperfusion injury. In animal models, administration of this compound prior to ischemic events significantly reduced infarct size and improved cardiac function post-reperfusion .
- Vasodilatory Effects : The compound induces vasodilation through the opening of K_ATP channels in vascular smooth muscle cells, leading to decreased vascular resistance and improved blood flow in coronary arteries .
Table 1: Cardioprotective Effects of this compound
Study Type | Model | Key Findings |
---|---|---|
In vivo | Rat model | Reduced myocardial infarct size |
Isolated coronary arteries | Ex vivo | Induced significant vasodilation |
Ischemia-reperfusion | Rabbit model | Improved cardiac function post-reperfusion |
Neurological Applications
Emerging research suggests potential applications of this compound in neurological disorders:
- Neuroprotection : In preclinical studies, this compound demonstrated neuroprotective effects in models of stroke and neurodegenerative diseases. The activation of K_ATP channels is believed to mitigate excitotoxicity and oxidative stress in neuronal cells .
- Pain Management : Preliminary findings indicate that this compound may have analgesic properties, potentially benefiting conditions characterized by chronic pain through modulation of neuronal excitability .
Table 2: Neurological Effects of this compound
Study Type | Model | Key Findings |
---|---|---|
Stroke model | Mouse model | Reduced infarct size and improved recovery |
Pain model | Rat model | Decreased pain response in chronic pain models |
Future Directions and Case Studies
The ongoing research into this compound's applications highlights its promising role in both cardiovascular and neurological therapeutics. Notable case studies include:
- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with stable angina showed improvements in exercise tolerance and reduction in anginal episodes.
- Case Study 2 : A study investigating the use of this compound in patients with heart failure indicated enhanced cardiac output and reduced hospitalization rates due to heart failure exacerbations.
Wirkmechanismus
Y-27152 exerts its effects by opening ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating membrane potential and cellular excitability. By opening these channels, this compound allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This reduces cellular excitability and can lower blood pressure by relaxing vascular smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Y-26763: Die Stammverbindung von Y-27152, ebenfalls ein Kaliumkanalöffner.
Diazoxid: Ein weiterer Kaliumkanalöffner, der klinisch zur Behandlung von Bluthochdruck eingesetzt wird.
Minoxidil: Bekannt für seine vasodilatierenden Wirkungen und wird zur Behandlung von schwerem Bluthochdruck eingesetzt.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner lang anhaltenden Wirkung und seiner reduzierten Tendenz, im Vergleich zu anderen Kaliumkanalöffnern Tachykardie zu verursachen. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen lang anhaltende Wirkungen ohne signifikante Nebenwirkungen erwünscht sind .
Eigenschaften
CAS-Nummer |
127408-30-4 |
---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
RHFUXPCCELGMFC-PMACEKPBSA-N |
SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Isomerische SMILES |
CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Y 27152 Y-27152 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.